molecular formula C19H12ClN B15223089 3-Chloro-1-(naphthalen-1-yl)isoquinoline

3-Chloro-1-(naphthalen-1-yl)isoquinoline

Cat. No.: B15223089
M. Wt: 289.8 g/mol
InChI Key: WRMIFOPMPTVIOY-UHFFFAOYSA-N
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Description

3-Chloro-1-(naphthalen-1-yl)isoquinoline is an organic compound that belongs to the class of isoquinolines Isoquinolines are heterocyclic aromatic organic compounds, which are structurally related to quinolines This compound is characterized by the presence of a chloro group at the third position and a naphthyl group at the first position of the isoquinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-1-(naphthalen-1-yl)isoquinoline can be achieved through several synthetic routes. One common method involves the use of a palladium-catalyzed cross-coupling reaction between 3-chloroisoquinoline and 1-bromonaphthalene. The reaction is typically carried out in the presence of a base, such as potassium carbonate, and a ligand, such as triphenylphosphine, under an inert atmosphere at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar cross-coupling reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the purification of the final product can be achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-1-(naphthalen-1-yl)isoquinoline can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydroisoquinoline derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form a variety of functionalized isoquinoline derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions typically require the presence of a base, such as sodium hydroxide or potassium tert-butoxide, and are carried out under reflux conditions.

Major Products Formed

    Oxidation: Quinoline derivatives.

    Reduction: Dihydroisoquinoline derivatives.

    Substitution: Functionalized isoquinoline derivatives with various substituents at the third position.

Scientific Research Applications

3-Chloro-1-(naphthalen-1-yl)isoquinoline has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes.

Mechanism of Action

The mechanism of action of 3-Chloro-1-(naphthalen-1-yl)isoquinoline involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to the modulation of cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(Naphthalen-1-yl)isoquinoline: Lacks the chloro group at the third position.

    3-Bromo-1-(naphthalen-1-yl)isoquinoline: Contains a bromo group instead of a chloro group.

    3-Methyl-1-(naphthalen-1-yl)isoquinoline: Contains a methyl group instead of a chloro group.

Uniqueness

3-Chloro-1-(naphthalen-1-yl)isoquinoline is unique due to the presence of the chloro group, which can influence its reactivity and interactions with other molecules

Properties

Molecular Formula

C19H12ClN

Molecular Weight

289.8 g/mol

IUPAC Name

3-chloro-1-naphthalen-1-ylisoquinoline

InChI

InChI=1S/C19H12ClN/c20-18-12-14-7-2-4-10-16(14)19(21-18)17-11-5-8-13-6-1-3-9-15(13)17/h1-12H

InChI Key

WRMIFOPMPTVIOY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C3=NC(=CC4=CC=CC=C43)Cl

Origin of Product

United States

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